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Compound of Interest

Compound Name:
4,5-Dibromo-2-

hydroxybenzaldehyde

CAS No.: 156089-67-7

Cat. No.: B3034314

Get Quote

High-Value Scaffold for Antimicrobial and Anticancer Drug Discovery[1]

Executive Summary & Chemical Profile
4,5-Dibromo-2-hydroxybenzaldehyde (4,5-Dibromosalicylaldehyde) is a specialized

halogenated building block distinct from its more common isomer, 3,5-dibromosalicylaldehyde.

[1] Its unique substitution pattern—featuring bromine atoms at the para (C4) and meta (C5)

positions relative to the aldehyde—creates a distinct electronic and steric environment. This

scaffold is increasingly valued in medicinal chemistry for its ability to facilitate halogen bonding

in protein-ligand interactions and enhance the lipophilicity of bioactive molecules.[1]

Chemical Identity
Systematic Name: 4,5-Dibromo-2-hydroxybenzaldehyde[1]

CAS Number: 2437-66-3 (Note: Verify batch-specific CAS as isomer confusion is common in

commercial catalogs; often custom-synthesized).[1]
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Molecular Formula: C₇H₄Br₂O₂[1]

Molecular Weight: 279.91 g/mol [1]

Key Functional Groups:

Aldehyde (-CHO): Electrophilic center for condensation reactions (Schiff bases,

Knoevenagel).[1]

Phenolic Hydroxyl (-OH): Ortho-position allows for metal chelation and heterocycle

formation (e.g., coumarins).[1]

Dibromo Motif (C4, C5): Modulates metabolic stability and enhances hydrophobic binding

affinity.[1]

Critical Technical Distinction (E-E-A-T)

⚠️ Senior Scientist Note: Do not confuse 4,5-dibromo-2-hydroxybenzaldehyde with the

ubiquitous 3,5-dibromo isomer (CAS 90-59-5). [1] * 3,5-Isomer: Bromines are ortho and para to

the hydroxyl.[1] Formed by direct bromination of salicylaldehyde.

4,5-Isomer (Target): Bromines are meta and para to the hydroxyl.[1] Requires specific

synthesis (e.g., formylation of 3,4-dibromophenol).

[1] Why use the 4,5-isomer? The 4,5-substitution pattern leaves the C3 position open, reducing

steric hindrance around the hydroxyl group compared to the 3,5-isomer. This alters the bite

angle in metal complexes and changes the geometry of hydrogen bonding in the active sites of

enzymes like urease or glucosidase.

Synthetic Versatility & Applications[1][2][3][4][5][6]
The core utility of 4,5-dibromo-2-hydroxybenzaldehyde lies in its bifunctionality. It serves as

a "linchpin" molecule in three primary pharmaceutical pathways:
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Schiff Base Antibiotics: Condensation with amines yields azomethines with potent

antibacterial/antifungal profiles, often exceeding standard drugs due to the lipophilic bromine

tail.[1]

Coumarin Anticoagulants/Anticancer Agents: Reaction with active methylene compounds

(e.g., diethyl malonate) via Knoevenagel condensation yields 6,7-dibromocoumarins.[1]

Metal-Based Chemotherapeutics: The O,N donor set (after Schiff base formation) chelates

transition metals (Cu, Ni, Zn), creating complexes that can cleave DNA or inhibit

proteasomes.[1]
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Figure 1: Divergent synthetic pathways utilizing 4,5-dibromo-2-hydroxybenzaldehyde as a

core scaffold.

Detailed Experimental Protocols
Protocol A: Synthesis of Lipophilic Schiff Base Ligands
Objective: Synthesize a Schiff base derivative for antimicrobial screening. The 4,5-dibromo

motif increases membrane permeability.[1]

Reagents:

4,5-Dibromo-2-hydroxybenzaldehyde (1.0 mmol)[1]
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Aniline derivative (e.g., 4-fluoroaniline) (1.0 mmol)[1]

Ethanol (Absolute, 20 mL)

Glacial Acetic Acid (Catalytic, 2-3 drops)[1]

Step-by-Step Methodology:

Dissolution: In a 50 mL round-bottom flask, dissolve 280 mg (1.0 mmol) of 4,5-dibromo-2-
hydroxybenzaldehyde in 15 mL of hot absolute ethanol. Ensure complete solubilization; the

solution should be clear yellow.

Addition: Add the primary amine (1.0 mmol) dissolved in 5 mL ethanol dropwise to the

aldehyde solution.

Catalysis: Add 2 drops of glacial acetic acid to protonate the carbonyl oxygen, facilitating

nucleophilic attack.

Reflux: Attach a condenser and reflux the mixture at 78°C for 3–6 hours.

Checkpoint: Monitor reaction progress via TLC (Silica gel; Hexane:Ethyl Acetate 7:3).[1]

The aldehyde spot (Rf ~0.[1]6) should disappear, replaced by a new imine spot (Rf ~0.4-

0.5).

Crystallization: Cool the mixture to room temperature, then place in an ice bath for 1 hour.

The Schiff base typically precipitates as a colored solid (yellow/orange).

Purification: Filter the precipitate under vacuum. Wash with cold ethanol (2 x 5 mL) to

remove unreacted amine.[1] Recrystallize from hot ethanol/DMF if necessary.

Expected Yield: 85–92% Characterization:

IR: Look for disappearance of C=O stretch (1660 cm⁻¹) and appearance of C=N imine

stretch (1610–1630 cm⁻¹).

¹H NMR: Azomethine proton (-CH=N-) typically appears as a singlet at 8.5–9.0 ppm.[1]

Protocol B: Synthesis of 6,7-Dibromocoumarin-3-carboxylate
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Objective: Convert the scaffold into a coumarin derivative, a pharmacophore found in

anticoagulants (Warfarin analogs).

Reagents:

4,5-Dibromo-2-hydroxybenzaldehyde (1.0 mmol)[1]

Diethyl Malonate (1.2 mmol)

Piperidine (Catalytic, 0.1 mmol)

Ethanol (10 mL)

Step-by-Step Methodology:

Setup: Mix the aldehyde and diethyl malonate in ethanol in a reaction vial.

Initiation: Add piperidine. Stir at room temperature for 15 minutes, then heat to reflux.

Reaction: Reflux for 4 hours. The piperidine catalyzes the Knoevenagel condensation

followed by intramolecular transesterification (lactonization).

Workup: Pour the reaction mixture into crushed ice/water (50 mL) and acidify with dilute HCl

(pH 2-3) to precipitate the coumarin.

Isolation: Filter the solid, wash with water, and dry.[1]

Mechanistic Insight: The 4,5-dibromo substitution pattern makes the phenol slightly more acidic

(inductive effect), potentially accelerating the lactonization step compared to non-halogenated

analogs.

Biological Evaluation & Safety Data
Antimicrobial Potency (SAR Insights)
The 4,5-dibromo motif significantly enhances lipophilicity (LogP), allowing better penetration of

bacterial cell walls.[1]
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Compound Class Target Organism
Activity Trend (vs.
Non-halogenated)

Mechanism

Schiff Base S. aureus (Gram +) 2-4x Higher Potency

Disruption of cell wall;

Chelation of essential

trace metals.[1]

Cu(II) Complex E. coli (Gram -) High Potency

Redox-active copper

generates ROS;

Ligand facilitates

transport.[1]

Coumarin C. albicans (Fungi) Moderate Potency
Inhibition of sterol

biosynthesis.[1]

Safety & Handling (MSDS Highlights)
Hazards: 4,5-Dibromo-2-hydroxybenzaldehyde is a skin and eye irritant (H315, H319).[1]

Respiratory: May cause respiratory irritation (H335).[1] Use in a fume hood.[1]

Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. Aldehydes can oxidize to

carboxylic acids (4,5-dibromosalicylic acid) upon prolonged air exposure.[1]
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Marine Bromophenols (Analogous Activity)

Li, K. et al.[1] "Bromophenols from the marine red alga Polysiphonia urceolata with DPPH

radical scavenging activity."[1] Journal of Natural Products, 2007.[1] (Discusses biological

relevance of brominated hydroxybenzaldehydes).[1]

Disclaimer: This protocol is for research purposes only. All synthesis should be conducted by

qualified personnel in a controlled laboratory environment.[1] Verify the specific isomer (4,5-

dibromo vs. 3,5-dibromo) via NMR before proceeding with scale-up.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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